3-Chloro-5-(trifluoromethyl)picolinamide

Catalog No.
S713030
CAS No.
338758-69-3
M.F
C7H4ClF3N2O
M. Wt
224.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethyl)picolinamide

CAS Number

338758-69-3

Product Name

3-Chloro-5-(trifluoromethyl)picolinamide

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

InChI

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)

InChI Key

DVUFMZZZAYXFTB-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F

3-Chloro-5-(trifluoromethyl)picolinamide is a key heterocyclic building block used in the synthesis of advanced agricultural chemicals. As a derivative of picolinic acid, its specific substitution pattern, featuring both a chloro and a trifluoromethyl group, is integral to the efficacy of next-generation fungicides and insecticides. [1] Its primary procurement value lies in its role as a direct precursor, where its purity and process compatibility are critical for achieving high yields in multi-step manufacturing of complex active ingredients. [2]

Research Fit

R
Regiospecific scaffold
3-Cl, 5-CF3 picolinamide for target-oriented synthesis
W
CNS lead discovery
BACE1 inhibitor building block with reported CNS MPO alignment
D
Agrochemical diversification
Reported antibacterial and insecticidal derivative profiles

Substituting 3-Chloro-5-(trifluoromethyl)picolinamide with its bromo-analog is often not viable in a production environment. While bromo-derivatives exhibit higher inherent reactivity due to the weaker carbon-bromine bond, this does not automatically translate to superior process efficiency. The chloro-analog offers a more favorable balance of reactivity, stability, and raw material cost, which is critical for industrial scale-up. Optimized, high-yield manufacturing processes have been developed specifically for chloro-pyridine intermediates, and switching to a different halide would require significant process re-validation, potentially leading to lower overall yield, different impurity profiles, and increased costs. [1]

Substitution Risk

Dimension
Target compound
5-Chloro isomer
Substitution pattern
3-Cl, 5-CF3
5-Cl, 3-CF3 (CAS 1805656-82-9)
BACE1 pharmacophore context
Reported core of Umibecestat (CNP520) clinical candidate
No reported role in advanced BACE1 programs
May not engage catalytic aspartate dyad equivalently
Favipiravir analog synthesis
Documented building block for Favipiravir-related synthesis
Not reported as a Favipiravir building block
Dipole and H-bond profile
Regiospecific vector orientation
Altered spatial arrangement may shift binding interactions

Process Economy: Favorable Cost-Performance Profile vs. Bromo-Analogs

In industrial synthesis, the selection between chloro- and bromo-derivatives is a critical economic decision. The carbon-chlorine bond is stronger than the carbon-bromine bond, making chloro-compounds generally more stable and less expensive starting materials. While bromo-analogs are more reactive, this can lead to challenges in controlling selectivity and stability at scale. For large-volume procurement, the chloro-derivative provides a more robust and cost-effective process foundation, prioritizing batch-to-batch consistency and manageable reaction kinetics over the higher intrinsic reactivity of the bromo-substitute.

Evidence DimensionReactivity & Process Suitability
Target Compound DataSufficient reactivity for industrial applications, higher stability, lower raw material cost.
Comparator Or BaselineBromo-analogs: Higher intrinsic reactivity but often associated with higher cost, lower stability, and processes that are more difficult to control.
Quantified DifferenceNot directly quantified in a single study, but based on the established principle that C-Cl bonds are stronger and chloro-reagents are typically more economical than C-Br analogs.
ConditionsIndustrial-scale chemical synthesis and procurement.

This justifies selecting the chloro-compound for scaled manufacturing where overall process cost and reliability are more important than raw reaction speed.

BACE1 inhibition via Umibecestat
Head-to-head
IC50 = 0.011 µM (human BACE1)
Core scaffold of Umibecestat (CNP520)
Reported BACE1 inhibition context
5-Chloro isomer not reported in any clinical candidate

Precursor Purity: Enabled by High-Yield, Environmentally Advantaged Synthesis Routes

The quality of this picolinamide is directly dependent on its precursors. Modern synthesis methods for closely related key intermediates, such as 2-fluoro-3-chloro-5-trifluoromethylpyridine, have been shown to achieve exceptionally high yields and purities without the use of toxic heavy metal catalysts. [1] A patented process demonstrates the ability to produce this class of intermediate with a purity of ≥99.95% and a yield of ≥97.56%. This contrasts with older methods that relied on hazardous reagents like mercury compounds. [1] Procuring material derived from these advanced, cleaner routes ensures higher purity and consistency.

Evidence DimensionYield and Purity of a Key Precursor
Target Compound DataYield ≥97.56%; Purity ≥99.95%
Comparator Or BaselineOlder synthesis methods using toxic activators (e.g., HgF2, HgO) with significant environmental and safety drawbacks.
Quantified DifferenceModern process provides near-quantitative yield and ultra-high purity while eliminating highly toxic reagents.
ConditionsOne-step anhydrous HF fluorination for a key pyridine precursor, as described in patent CN107954924A.

High precursor purity is crucial for minimizing side reactions and simplifying purification in the final amidation step, directly impacting the quality and cost of the final picolinamide product.

Antibacterial activity
Cross-study comparable
67% inhibition (Xac, 200 mg/L)
Derivative G10; 53% R. solanacearum, 48% Xoo
Reported antibacterial endpoint context
Comparable to positive controls at tested concentration

Amidation Efficiency: High Precursor Purity Enables Cleaner Conversion to Final Amide

The final manufacturing step to produce 3-Chloro-5-(trifluoromethyl)picolinamide is the amidation of its corresponding carboxylic acid, 3-Chloro-5-(trifluoromethyl)picolinic acid. The efficiency of this amide bond formation is highly dependent on the purity of the acid precursor. [1] Starting with a precursor of ≥99.95% purity, as demonstrated to be achievable for this compound class, minimizes the formation of impurities during the amidation reaction. This reduces the need for extensive and costly downstream purification of the final picolinamide product, ensuring better batch-to-batch reproducibility.

Evidence DimensionImpact of Precursor Purity on Final Reaction Step
Target Compound DataHigh-purity precursor (≥99.95%) leads to a cleaner amidation reaction with fewer side products.
Comparator Or BaselineUse of lower-purity or crude mixture precursors, which would introduce impurities that complicate the final amidation and purification steps.
Quantified DifferenceNot directly quantified, but high-purity inputs are a well-established principle for achieving high-yield, high-purity outputs in amide coupling reactions.
ConditionsStandard amidation reaction of a carboxylic acid (or its activated form, like an acyl chloride) with an ammonia source.

This ensures that the procured intermediate is suitable for efficient, cost-effective conversion, delivering a higher quality final product with less processing effort.

Insecticidal activity
Class-level
77% mortality (P. xylostella, 500 mg/L)
Derivative G10; G11: 70% at 500 mg/L
Reported insecticidal assay context
No direct comparator; benchmarks not provided
CNS drug-like profile
Supporting evidence
XLogP 1.6TPSA 56 ŲHBD 1HBA 3
ClogP 1.85; ΔLogP ~+1.9 vs unsubstituted picolinamide
May support CNS MPO-aligned lead design
Computed values; experimental validation advised
BACE1 SAR validation
Class-level
Picolinamide inhibitor 29IC50 0.00057 µM
Non-picolinamide analogIC50 0.021 µM
CatD/BACE1 selectivity ratio up to 1,800,000; LipE 7.2
Reported potency-selectivity context for picolinamide series
HEK cell functional activity; microsomal stability data available
Favipiravir building block
Supporting evidence
Documented Favipiravir analog building block
3-Cl as synthetic handle for nucleophilic aromatic substitution
Reported synthetic utility context
5-Chloro isomer not documented for this synthetic route

Process Scale-Up of Advanced Agrochemical Active Ingredients

This compound is the right choice for multi-kilogram and pilot-scale synthesis of novel picolinamide-based fungicides and insecticides, where the favorable process economics and stability of the chloro-substituent provide a reliable and cost-effective pathway compared to more reactive but expensive analogs.

High-Purity Synthesis of Analytical Standards and Reference Compounds

Given the availability of precursors produced via high-purity (≥99.95%) synthesis routes, this picolinamide is well-suited for creating high-purity analytical standards for regulatory submission and quality control, ensuring minimal interference from process-related impurities. [1]

Reliable Intermediate for High-Throughput Synthesis and Library Generation

In discovery chemistry, the high purity and batch-to-batch consistency derived from optimized precursor manufacturing make this a dependable building block for synthesizing libraries of new agrochemical candidates, ensuring high reaction success rates and reproducible biological screening data. [1]

Application Selection Guide

Application
Selection Property
Validation Focus
BACE1 pathway inhibitor synthesis
Regiospecific substitution fidelity
BACE1 enzyme assay validation
Agrochemical diversification
Heterocyclic scaffold elaboration
Antibacterial and insecticidal endpoint review
Antiviral analog synthesis
3-Chloro synthetic handle utility
Nucleophilic aromatic substitution review
CNS lead property optimization
Halogenated physicochemical profile
CNS MPO parameter review

XLogP3

1.6

Wikipedia

3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide

Explore Compound Types